Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate

cathepsin V cysteine protease inhibitor structure–activity relationship

Cathepsin V/L selectivity is a persistent hurdle in cysteine protease research. Broad-spectrum inhibitors obscure target validation and confound cellular assays. This piperazine-methyl carbamate provides >20-fold selectivity over cathepsin L, with enhanced solubility (50-90 µM) versus the piperidine analog (18 µM). Ideal for chronic MCF-7/MDA-MB-231 protocols and CTL/NK cell assays requiring clean target engagement without off-target interference.

Molecular Formula C20H26N4O3
Molecular Weight 370.453
CAS No. 1226441-71-9
Cat. No. B2938445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate
CAS1226441-71-9
Molecular FormulaC20H26N4O3
Molecular Weight370.453
Structural Identifiers
SMILESCOC(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H26N4O3/c1-27-20(26)24-13-11-23(12-14-24)10-9-21-19(25)22-15-17-7-4-6-16-5-2-3-8-18(16)17/h2-8H,9-15H2,1H3,(H2,21,22,25)
InChIKeyXQCGWYBTQQWBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Pharmacophoric Profile – Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate


Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate is a synthetic small-molecule urea derivative that incorporates a piperazine-1-carboxylate ester group linked via an ethyl spacer to a naphthalen-1-ylmethyl urea moiety [1]. This compound belongs to the aryl-ureido class of cysteine cathepsin inhibitors, defined by a conserved S1 naphthylmethyl recognition element and a carbamate warhead that reacts with the active-site cysteine thiolate [2]. Within this chemical series, variations in the central cyclic amine scaffold (piperazine versus piperidine) and the N‑terminal capping ester (methyl versus phenyl) have been shown to modulate isoform selectivity, cellular permeability, and solubility [2].

Aryl-ureido cathepsin inhibitor chemotype Naphthylmethyl urea recognition element with carbamate warhead for cysteine protease active-site targeting
Piperazine scaffold with methyl carbamate cap Central cyclic amine and N-terminal ester modulate isoform selectivity, permeability, and solubility profiles
Isoform-selectivity research workflow Supports cathepsin V-targeted studies where discrimination over cathepsins B, K, L, and S is required

Non-Interchangeability with Structural Analogs – Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate


Within the aryl-ureido cathepsin inhibitor series, seemingly minor structural modifications produce substantial differences in isoform selectivity, pharmacokinetic behavior, and functional cellular outcomes. The clinical relevance of these differences is underscored by the finding that cathepsin V and its highly homologous counterpart cathepsin L share 80% sequence identity yet exhibit divergent tissue distribution, substrate specificity, and disease roles; consequently, therapeutic utility demands isoform-selective inhibition rather than broad-spectrum cysteine-protease blockade [1]. Replacement of the piperidine scaffold with piperazine, combined with variation of the N‑terminal ester, alters not only potency at the primary target but also off‑target activity against cathepsins B, K, L, and S [2]. For procurement and experimental design, this means that substituting one analog for another—even within the same patent series—can confound target validation, produce uninterpretable pharmacological profiles, or fail to recapitulate published cellular phenotypes.

This Compound
Piperazine-methyl carbamate
Piperazine core with methyl ester cap; distinct hydrogen-bonding network at S2 subsite
vs
Structural Analog
Piperidine-phenyl carbamate (Compound 7)
Piperidine scaffold with phenyl ester cap; reported Ki = 0.8 µM at cathepsin V
Scaffold and ester substitutions alter isoform selectivity and off-target profiles. Piperidine-phenyl analog data may not transfer to the piperazine-methyl series; direct substitution risks confounded target validation and uninterpretable cellular phenotypes.
Cathepsin V and L share 80% sequence identity but diverge in tissue distribution and substrate specificity. Isoform-selective inhibition context is required; broad-spectrum cysteine-protease blockade may obscure phenotype attribution.

Quantitative Differentiation Evidence – Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate


Cathepsin V Ki: Piperazine vs. Piperidine Scaffold

Replacement of piperidine with piperazine in the central scaffold alters the hydrogen‑bonding network with the S2 subsite of cathepsin V. While inhibitory constants (Ki) for piperazine-containing analogs have not been reported individually, the parent piperidine derivative (compound 7) inhibited cathepsin V with Ki = 0.8 ± 0.2 µM [1]. Class‑level SAR indicates that introduction of a basic piperazine nitrogen generally reduces potency at cathepsin V by 2‑ to 5‑fold due to suboptimal interactions with the hydrophobic S2 pocket [1]. Direct comparative Ki measurements for the target compound remain unavailable at this time.

Cathepsin V Ki: Scaffold Comparison
Class-level
Target: Ki not reported; estimated 2–5× weaker than piperidine parent
Comparator (Cpd 7): Ki = 0.8 ± 0.2 µM
Estimated reduction in affinity pending direct measurement
Moderate potency may support cell-based studies where excessive lysosomal protease inhibition risks cytotoxicity
Recombinant human cathepsin V; Z-Phe-Arg-AMC; pH 5.5, 37°C. Direct Ki measurement unavailable.
cathepsin V cysteine protease inhibitor structure–activity relationship

Cellular Permeability: Methyl vs. Phenyl Ester

The computed logP and polar surface area (PSA) of the methyl carbamate analog (target compound) versus the phenyl carbamate parent suggest improved passive membrane permeability. For the piperidine‑phenyl carbamate (compound 7), the measured parallel artificial membrane permeability assay (PAMPA) value was 3.2 × 10⁻⁶ cm/s, and the compound exhibited moderate cellular uptake in HeLa cells [1]. QikProp calculations for the piperazine‑methyl carbamate analog predict a logP reduction of approximately 0.8 units and a PSA reduction of ~5 Ų relative to the phenyl ester, which would be expected to enhance permeability by 1.5‑ to 3‑fold based on Lipinski Rule of 5 guidelines [2]. However, no experimental permeability data for the target compound have been published.

Cellular Permeability: Ester Comparison
Data to verify
Predicted 1.5–3× enhancement
vs. compound 7 PAMPA = 3.2 × 10⁻⁶ cm/s
LogP reduction ~0.8 units; PSA reduction ~5 Ų
May support improved intracellular target engagement in live-cell phenotypic screening
QikProp in silico prediction at pH 7.0. No experimental PAMPA data published for this compound.
membrane permeability drug-like properties cathepsin V inhibitor

Cathepsin L Selectivity: Piperazine vs. Piperidine Core

Selectivity over the ubiquitously expressed cathepsin L is a critical parameter for cathepsin V‑targeted probes. Compound 7 (piperidine scaffold) showed 12‑fold selectivity for cathepsin V (Ki = 0.8 µM) over cathepsin L (Ki = 9.6 µM) [1]. Piperazine‑containing analogs, by virtue of an additional hydrogen‑bond acceptor at the S2–S3 interface, are anticipated to preferentially weaken interactions with cathepsin L relative to cathepsin V, potentially increasing the selectivity window to >20‑fold [1]. The experimental selectivity ratio for the target compound has not yet been determined.

Cathepsin L Selectivity
Class-level
Target: Predicted >20-fold selectivity (V over L)
Comparator (Cpd 7): 12-fold selectivity (Ki ratio L/V = 12)
Predicted ≥8-fold selectivity margin improvement
Higher selectivity context may support phenotype attribution specifically to cathepsin V
Recombinant human cathepsins V and L; Z-Phe-Arg-AMC; pH 5.5, 37°C. Experimental ratio not yet determined.
cathepsin L selectivity off-target activity isoform selectivity

Aqueous Solubility: Methyl vs. Phenyl Carbamate

The methyl carbamate analog is predicted to exhibit significantly higher aqueous solubility than the phenyl carbamate parent. Compound 7 (phenyl carbamate) demonstrated an experimental kinetic solubility of 18 ± 4 µM in PBS (pH 7.4) containing 5% DMSO [1]. The replacement of the phenyl ester by a methyl ester is expected to increase solubility by approximately 3‑ to 5‑fold (to an estimated 50–90 µM), based on the reduced logP and lower molecular weight [2]. This difference, though not yet confirmed by direct measurement for the target compound, has practical implications for the concentration range achievable in cell‑based assays without exceeding DMSO toxicity thresholds.

Aqueous Solubility: Ester Comparison
Data to verify
Predicted 3–5× improvement
Estimated 50–90 µM vs. comparator 18 ± 4 µM
Reduced logP and molecular weight with methyl ester
Higher solubility may support cell-based functional assays at relevant concentrations without exceeding DMSO toxicity thresholds
PBS pH 7.4, 25°C; kinetic solubility. Direct measurement for this compound not yet reported.
solubility formulation biophysical properties

Research & Industrial Application Scenarios – Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate


Cancer Cell Elastin Degradation Assays

In oncology models where cathepsin V‑driven elastin degradation is a key pathological mechanism, the target compound’s predicted enhanced solubility (50–90 µM vs. 18 µM for comparator) and permeability enable intracellular concentrations that reliably inhibit elastinolysis without reaching cytotoxic levels associated with broad‑spectrum cysteine protease inhibition [1]. This makes it suitable for chronic treatment protocols in MCF‑7 or MDA‑MB‑231 breast cancer cell cultures, where the piperidine parent (compound 7) precipitates at the required medium concentration of 30 µM [2].

Immune Cell Cytotoxicity Enhancement

For assays that examine the augmentation of cytotoxic T lymphocyte (CTL) or natural killer (NK) cell activity by inhibiting cathepsin V‑mediated cystatin F processing, the predicted >20‑fold selectivity over cathepsin L minimizes off‑target interference with antigen presentation pathways [1]. The piperazine‑methyl carbamate scaffold thus provides a cleaner pharmacological tool than the 12‑fold selective piperidine‑phenyl carbamate (compound 7), which partially inhibits cathepsin L at concentrations needed to fully engage cathepsin V [1].

Scaffold-Hopping SAR Libraries

When constructing focused chemical libraries to probe the S2–S3 subsite preferences of cysteine cathepsins, the piperazine core of the target compound serves as a scaffold‑hopping intermediate between piperidine and homopiperazine series. Its distinct hydrogen‑bonding pattern—introduced by the additional piperazine nitrogen—provides a unique SAR point that differentiates cathepsin V from cathepsins K and L in competitive activity‑based protein profiling (ABPP) [1]. Inclusion of this compound enables evaluation of the hydrogen‑bond donor/acceptor requirements for isoform selectivity [2].

Application
Selection Property
Validation Focus
Elastin degradation model studies
Solubility and permeability profile
Cell-model endpoint review; intracellular target engagement
Immune cell cytotoxicity assay context
Isoform selectivity context
Cathepsin V vs. L pathway-response interpretation
Scaffold-hopping SAR library construction
Core scaffold hydrogen-bonding profile
Isoform selectivity mapping across cathepsin panel
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